
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL is an organic compound that features both sulfonyl and sulfanyl functional groups attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butanol backbone: Starting with butanol, the hydroxyl group is protected to prevent unwanted reactions.
Introduction of the phenylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the butanol backbone.
Sulfonylation: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as distillation and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to sulfides.
Substitution: Formation of new sulfanyl derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-2-ol: Lacks the sulfonyl and sulfanyl groups, making it less reactive in certain chemical reactions.
Benzenesulfonyl chloride: Contains only the sulfonyl group and is used primarily as a sulfonylating agent.
Phenylsulfanylbutane: Contains the sulfanyl group but lacks the sulfonyl group.
Uniqueness
4-(Benzenesulfonyl)-1-(phenylsulfanyl)butan-2-OL is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
828921-97-7 |
|---|---|
Molecular Formula |
C16H18O3S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C16H18O3S2/c17-14(13-20-15-7-3-1-4-8-15)11-12-21(18,19)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
InChI Key |
VUSXUSSUZUPISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CCS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


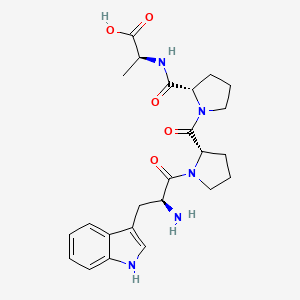
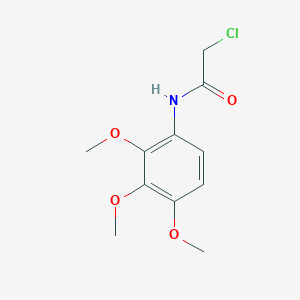

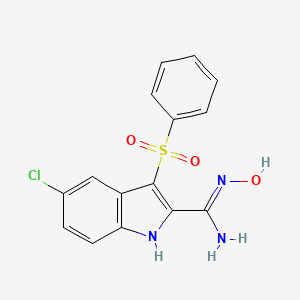
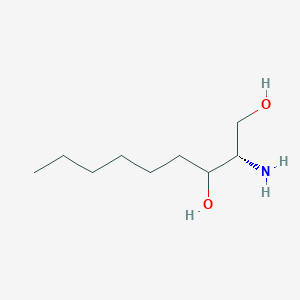
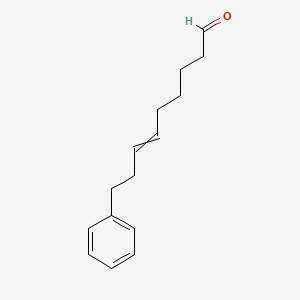
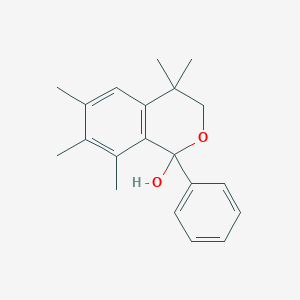
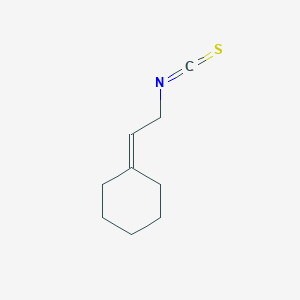
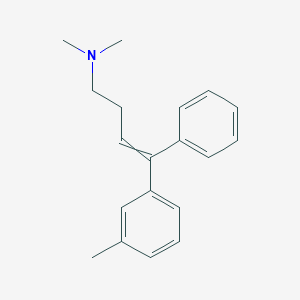
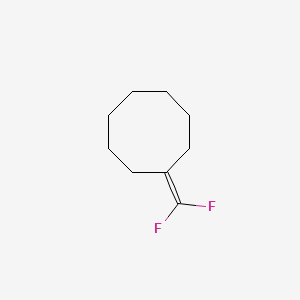
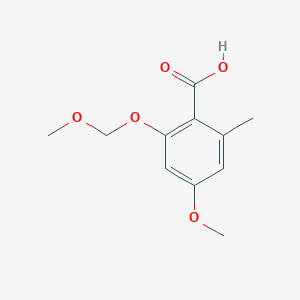
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
